5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyethyl sulfanyl group, a dimethyl group, and a methylphenyl group
Preparation Methods
The synthesis of 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazino[4,5-d]pyrimidine core.
Introduction of the Ethoxyethyl Sulfanyl Group: The ethoxyethyl sulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethyl sulfanyl reagent reacts with the diazino[4,5-d]pyrimidine core.
Addition of the Dimethyl and Methylphenyl Groups: The dimethyl and methylphenyl groups are introduced through alkylation reactions, using suitable alkylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as the reduction of the diazino ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, particularly under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.
Scientific Research Applications
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include other diazino[4,5-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and potency. Some examples of similar compounds include:
- 5-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-chlorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-fluorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
These similar compounds highlight the versatility and potential of the diazino[4,5-d]pyrimidine scaffold for various applications.
Properties
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-26-10-11-27-17-14-16(22(3)19(25)23(4)18(14)24)20-15(21-17)13-9-7-6-8-12(13)2/h6-9H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWJRJRJOPQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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